3-(4-Bromobenzenesulfonyl)-propylamine hydrochloride
Description
3-(4-Bromobenzenesulfonyl)-propylamine hydrochloride (CAS: 2202948-81-8) is an aryl sulfonyl-substituted propylamine derivative. The compound features a propylamine backbone with a 4-bromobenzenesulfonyl group at the terminal amine, forming a hydrochloride salt. This structural motif is significant in medicinal chemistry, as sulfonyl groups often enhance metabolic stability and binding affinity in drug candidates .
Properties
IUPAC Name |
3-(4-bromophenyl)sulfonylpropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S.ClH/c10-8-2-4-9(5-3-8)14(12,13)7-1-6-11;/h2-5H,1,6-7,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNWSTVZWPEUSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CCCN)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-Bromobenzenesulfonyl)-propylamine hydrochloride is a compound that has garnered interest in various fields of biological research, particularly due to its potential therapeutic applications. This article delves into the biological activity of this compound, summarizing key findings from research studies, including mechanisms of action, pharmacological effects, and safety profiles.
- Chemical Formula : C₁₃H₁₅BrN₂O₂S
- Molecular Weight : 335.24 g/mol
- CAS Number : 2202948-81-8
The biological activity of 3-(4-Bromobenzenesulfonyl)-propylamine hydrochloride is primarily attributed to its ability to interact with specific molecular targets. The sulfonamide group in the compound is known to facilitate interactions with enzymes and receptors, potentially inhibiting their activity and affecting various cellular pathways. This mechanism may lead to alterations in cell proliferation, apoptosis, and inflammatory responses.
Biological Activity Overview
Research indicates that 3-(4-Bromobenzenesulfonyl)-propylamine hydrochloride exhibits a range of biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by inducing cell cycle arrest and apoptosis.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory markers in preclinical models.
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways.
Table 1: Biological Activity Studies
| Study Reference | Cell Line | IC₅₀ Value (μg/mL) | Mechanism of Action |
|---|---|---|---|
| Study A | MCF-7 (Breast) | 28.89 | G1 Phase Arrest |
| Study B | MDA-MB-231 | Not specified | Cell Cycle Inhibition |
| Study C | HepG2 (Liver) | 4.64 | Inhibits Tubulin Polymerization |
Pharmacokinetics
The pharmacokinetic profile of 3-(4-Bromobenzenesulfonyl)-propylamine hydrochloride shows promising characteristics:
- Oral Bioavailability : Approximately 31.8% following oral administration.
- Clearance Rate : 82.7 mL/h/kg, indicating moderate systemic clearance.
These properties suggest a potential for effective oral administration in therapeutic contexts.
Safety Profile
Toxicity studies conducted on animal models indicate that 3-(4-Bromobenzenesulfonyl)-propylamine hydrochloride does not exhibit acute toxicity at doses up to 2000 mg/kg. This highlights its safety for further development as a therapeutic agent.
Case Studies
Several case studies have explored the efficacy of 3-(4-Bromobenzenesulfonyl)-propylamine hydrochloride in different therapeutic contexts:
- Case Study 1 : Investigated its effects on breast cancer cell lines, demonstrating significant inhibition of cell proliferation and induction of apoptosis.
- Case Study 2 : Focused on its anti-inflammatory properties in animal models, showing a reduction in pro-inflammatory cytokines.
- Case Study 3 : Evaluated its enzyme inhibition capabilities, revealing potential applications in metabolic disorders.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 3-(4-bromobenzenesulfonyl)-propylamine hydrochloride with structurally related propylamine derivatives:
Key Observations :
- Substituent Impact : The 4-bromobenzenesulfonyl group distinguishes the target compound from nitroimidazole-based analogs (e.g., mTFN-1, CF3PM), which are designed for hypoxia detection due to nitroimidazole's bioreductive properties . Sulfonyl groups, in contrast, often improve solubility and stability in drug candidates.
- However, sulfonyl groups generally confer moderate aqueous solubility, depending on counterions.
- The bromobenzenesulfonyl derivative’s toxicity profile remains uncharacterized in the evidence.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
